Quinidine N-oxide Quinidine N-oxide A Quinidine metabolite.
Quinidine N-oxide is a pharmacologically inactive quinidine metabolite. Quinidine, an antiarrhythmic agent, undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in quinidine N-oxide formation.
Brand Name: Vulcanchem
CAS No.: 70116-00-6
VCID: VC20802404
InChI: InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

Quinidine N-oxide

CAS No.: 70116-00-6

Cat. No.: VC20802404

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Quinidine N-oxide - 70116-00-6

Specification

CAS No. 70116-00-6
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name (S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Standard InChI InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1
Standard InChI Key WVDIZKMXQMCCAA-ROCUERRRSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
Appearance Assay:≥95%A solid

Introduction

Chemical Properties and Structure

Basic Chemical Identity

Quinidine N-oxide is characterized by the following chemical properties:

ParameterValue
CAS Number70116-00-6
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Canonical SMILESOC@@HC@([H])[N]4(CC3)=O

The compound features an N-oxide functional group, which is formed by the oxidation of the nitrogen atom in the quinuclidine moiety of quinidine . This structural modification significantly alters the compound's physicochemical properties compared to the parent molecule.

Physical and Chemical Properties

Quinidine N-oxide exhibits distinct physicochemical properties that influence its pharmacokinetic behavior:

PropertyCharacteristic
AppearanceCrystalline solid
SolubilitySoluble in DMSO
Storage ConditionsStore at -20°C
StabilityWhen stored at -80°C, stable for up to 6 months; when stored at -20°C, stable for up to 1 month

The presence of the N-oxide group increases the polarity of the compound compared to quinidine, affecting its distribution and elimination properties in the body .

Metabolism and Formation

Metabolic Pathways

Quinidine N-oxide formation occurs primarily through the oxidation of quinidine by cytochrome P450 enzymes in the liver. The formation of this metabolite involves several key enzymes:

  • CYP3A4 (most active in quinidine N-oxide formation)

  • CYP2C9

  • CYP2E1

Among these, CYP3A4 demonstrates the highest catalytic activity for the N-oxidation reaction, making it the principal enzyme responsible for quinidine N-oxide formation in humans .

Selectivity of N-oxidation

The structure of quinidine contains two nitrogen atoms that could potentially be oxidized: the N-1' of the quinoline moiety and the N-1 of the quinuclidine portion. Interestingly, the oxidation reaction occurs selectively at the quinuclidine moiety when the concentration of oxidizing agents is controlled . This selective oxidation has implications for both the metabolic profile of quinidine in vivo and synthetic approaches to quinidine N-oxide production in laboratory settings.

Pharmacokinetics

Absorption and Distribution

The protein binding of quinidine N-oxide is substantially lower than that of quinidine, with a free fraction in serum of 3.3% ± 0.83% . This limited protein binding may influence its distribution and elimination kinetics.

Elimination and Clearance

Quinidine N-oxide demonstrates distinct elimination properties:

ParameterValue
Elimination Half-life2.5 ± 0.28 hours (mean ± SD)
Renal Clearance1.3 ± 0.3 L/hr
Urinary Recovery13.9% ± 3.7% of the dose recovered as unchanged compound (up to 12 hours)

The elimination half-life of quinidine N-oxide (2.5 hours) is considerably shorter than that of quinidine, primarily due to its small volume of distribution. Only a small percentage (13.9%) of the administered dose is recovered in urine as unchanged compound, suggesting alternative elimination routes or further metabolism .

Pharmacological Activity

Comparison with Other Quinidine Metabolites

Analytical Methods and Identification

Chromatographic Methods

Several analytical techniques have been employed for the detection and quantification of quinidine N-oxide in biological samples:

  • High-Performance Liquid Chromatography (HPLC) has been successfully used to determine concentrations of quinidine N-oxide in serum and urine samples

  • Gas Chromatography (GC) with a Kovats' retention index of 2935 on non-polar columns has been utilized for identification purposes

These chromatographic methods provide reliable means to monitor quinidine N-oxide levels in both research and clinical settings.

Spectroscopic Characterization

The structural elucidation of quinidine N-oxide typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, 2D-NMR)

  • Infrared spectroscopy

  • Mass spectrometry

These complementary techniques allow for comprehensive characterization of the compound's structure, confirming the position of the N-oxide group and other structural features.

Synthesis Methods

Chemical Synthesis Approaches

Several approaches have been developed for the synthesis of quinidine N-oxide and related compounds:

  • The synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a metabolite of quinidine, has been accomplished in three steps from the parent compound

  • N-1-oxide derivatives can be prepared chemoselectively using controlled concentrations of oxidizing agents, with low-concentration ozone showing advantages over palladium-catalyzed oxidation methods

These synthetic methodologies are valuable for producing reference standards for analytical purposes and for investigating the structure-activity relationships of quinidine and its derivatives.

Eco-friendly Synthesis

Recent research has focused on developing environmentally friendly methods for the synthesis of N-oxide derivatives of cinchona alkaloids. A chemoselective approach using low concentrations of ozone has been described as an eco-friendly method for synthesizing N-1-oxide derivatives, offering potential advantages over traditional oxidation methods .

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